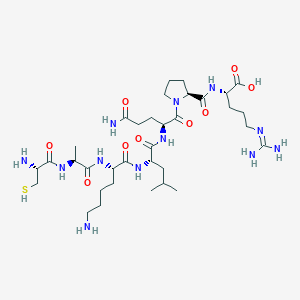![molecular formula C10H16O3 B12537062 [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol CAS No. 658075-18-4](/img/structure/B12537062.png)
[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[410]heptan-1-yl]methanol is a complex organic compound with a unique structure that includes an oxirane ring and a bicyclic heptane system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol typically involves multiple steps:
Formation of the Oxirane Ring: This can be achieved through the epoxidation of an alkene using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Construction of the Bicyclic Heptane System: This step may involve a Diels-Alder reaction between a diene and a dienophile, followed by ring-closing reactions.
Introduction of the Methanol Group: The final step often involves the reduction of a carbonyl group to a hydroxyl group using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the oxirane ring to form diols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorides.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used to study enzyme-catalyzed reactions involving epoxides and alcohols. It serves as a model substrate for understanding the mechanisms of these enzymes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their anti-inflammatory or anticancer properties.
Industry
In industry, this compound can be used in the production of polymers and resins. Its reactive functional groups make it suitable for cross-linking reactions.
Mécanisme D'action
The mechanism of action of [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol depends on its application. In biological systems, it may interact with enzymes that catalyze the opening of the oxirane ring or the oxidation of the hydroxyl group. These interactions can lead to the formation of reactive intermediates that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane]: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-one]: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness
The presence of both an oxirane ring and a hydroxyl group in [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol makes it unique. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
658075-18-4 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol |
InChI |
InChI=1S/C10H16O3/c1-9(6-12-9)7-2-3-10(5-11)8(4-7)13-10/h7-8,11H,2-6H2,1H3 |
Clé InChI |
KQEXYFBCZINWTP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO1)C2CCC3(C(C2)O3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



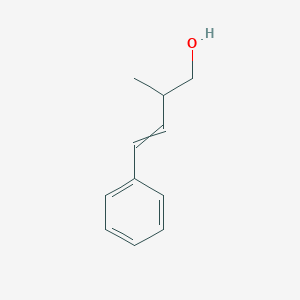

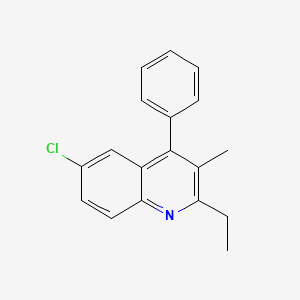

![N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea](/img/structure/B12537015.png)
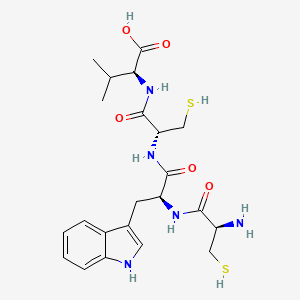
![[3-(Propan-2-yl)phenyl]methanethiol](/img/structure/B12537022.png)
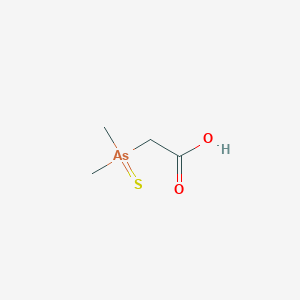

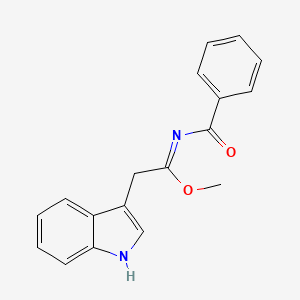

![5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole](/img/structure/B12537048.png)
